Thalidomide-O-amido-C6-NH2 TFA

PROTAC solubility linker length

Thalidomide-O-amido-C6-NH2 TFA (CAS 1950635-14-9; Cereblon Ligand-Linker Conjugates 11 TFA) is a pre-functionalized E3 ligase ligand-linker conjugate that pairs a thalidomide-derived cereblon (CRBN) recruitment motif with a six-carbon alkyl amide linker terminating in a primary amine. Supplied as the trifluoroacetate (TFA) salt, the compound serves as a ready-to-conjugate intermediate for proteolysis-targeting chimera (PROTAC) assembly, enabling copper-free amide coupling or reductive amination to target-protein ligands.

Molecular Formula C23H27F3N4O8
Molecular Weight 544.5 g/mol
Cat. No. B2905148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C6-NH2 TFA
Molecular FormulaC23H27F3N4O8
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7)
InChIKeyKNNGJZWEJKPKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-O-amido-C6-NH2 TFA: A Modular CRBN-Recruiting Building Block for PROTAC Synthesis and Targeted Protein Degradation Research


Thalidomide-O-amido-C6-NH2 TFA (CAS 1950635-14-9; Cereblon Ligand-Linker Conjugates 11 TFA) is a pre-functionalized E3 ligase ligand-linker conjugate that pairs a thalidomide-derived cereblon (CRBN) recruitment motif with a six-carbon alkyl amide linker terminating in a primary amine . Supplied as the trifluoroacetate (TFA) salt, the compound serves as a ready-to-conjugate intermediate for proteolysis-targeting chimera (PROTAC) assembly, enabling copper-free amide coupling or reductive amination to target-protein ligands . The thalidomide moiety binds CRBN, the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, thereby recruiting the ubiquitination machinery to proteins of interest for proteasomal degradation [1]. With a molecular weight of 544.48 Da, a purity specification of ≥98% (HPLC), and DMSO solubility exceeding 105 mg/mL, this compound is positioned as a high-purity, conjugation-ready CRBN ligand for PROTAC design and degrader library construction .

Why Thalidomide-O-amido-C6-NH2 TFA Cannot Be Simply Replaced by Other CRBN Ligand-Linker Conjugates in PROTAC Development


CRBN-recruiting PROTAC building blocks that appear superficially interchangeable—differing only in linker length, attachment chemistry, or salt form—produce measurably divergent outcomes in ternary complex formation efficiency, aqueous solubility, and hydrolytic stability [1]. The specific combination of a C6 alkyl chain, an oxyacetamide (O-amido) linkage at the thalidomide C4 position, and the TFA counterion form found in this compound influences critical parameters including DMSO solubility, linker flexibility, and resistance to pH-dependent degradation that cannot be assumed for shorter (C4) or longer (C8) analogs, ether-linked variants, or hydrochloride salts [2]. Substituting an alternative CRBN ligand—such as a pomalidomide-based conjugate with ~3-fold higher CRBN binding affinity—alters the degree of E3 ligase engagement and may shift the hook-effect threshold, compromising degradation potency at higher concentrations [3]. The quantitative evidence below demonstrates that linker architecture and formulation choices in this compound class are not cosmetic but functionally decisive for PROTAC performance.

Quantitative Differentiation Evidence: Thalidomide-O-amido-C6-NH2 TFA Versus Closest Analogs


DMSO Solubility of C6-TFA Salt Is Approximately 2-Fold Higher Than the C4-TFA Analog

The C6 linker variant in TFA salt form achieves a DMSO solubility of ≥105.5 mg/mL (193.76 mM), compared with ≥51.7 mg/mL for the directly analogous C4 linker variant (Thalidomide-O-amido-C4-NH2 TFA, CAS 1799711-25-3), both supplied as TFA salts . This represents an approximately 2-fold solubility advantage for the C6 compound. The MedChemExpress datasheet further notes that the TFA salt form 'usually boasts enhanced water solubility and stability' relative to the corresponding free base form (CAS 1950635-13-8) [1].

PROTAC solubility linker length

C4-Position Amide Linker Attachment Confers Superior Hydrolytic Stability at Physiological pH Compared to Carboxamide and Alkynyl Conjugates

A systematic stability study by Bricelj et al. (2021) evaluated 16 thalidomide-derived linker conjugates under pH 7.4 at 37 °C over 48 hours [1]. Amino-linked conjugates at the C4 position (compounds T01/T02 and T07/T08) exhibited minimal degradation, whereas carboxamide-derived conjugates (T15/T16) underwent near-complete degradation within 24 hours. The study established that linker attachment at the phthalimide C4 position consistently yielded more stable derivatives than attachments at alternative positions, with 13C NMR chemical shifts of the atom adjacent to the linker junction correlating with hydrolytic susceptibility [1]. The target compound's oxyacetamide (O-amido) linkage at C4 places it within the structurally stable conjugate class identified in this study.

PROTAC hydrolytic stability linker attachment

Amide Linker Chemistry Balances Synthetic Reliability Against Ester-Mediated Permeability Gains in PROTAC Design

Klein et al. (2021) conducted a systematic amide-to-ester substitution study across a panel of VHL-based BET PROTAC degraders and demonstrated that ester linkages improved cellular permeability and degradation potency relative to amide counterparts, despite slightly weaker ternary complex binding (Kd values within experimental error between matched pairs) [1]. However, the study also confirmed that amide linkages remain the most reliable and robust conjugation chemistry for PROTAC assembly due to their synthetic accessibility and chemical stability [1]. The target compound's internal oxyacetamide bond provides this synthetic reliability while the terminal primary amine enables flexible downstream conjugation to carboxyl-containing target-protein ligands. The trade-off between amide stability and ester permeability must be evaluated on a per-target basis; the amide-containing C6 linker offers a conservative, well-characterized starting point for PROTAC SAR campaigns before exploring ester or other linker modifications.

PROTAC linker chemistry cellular permeability

Moderate CRBN Binding Affinity of Thalidomide-Based Ligands Reduces Hook-Effect Risk Compared to High-Affinity Pomalidomide Conjugates

In a head-to-head protein competitive binding assay displacing a Cy-5-labeled cereblon-binding probe, thalidomide exhibits an approximate CRBN-binding IC50 in the low micromolar range (~3–10 μM), whereas pomalidomide binds with approximately 3-fold higher affinity (IC50 ~1.2 μM) and next-generation CELMoDs such as iberdomide (IC50 ~0.06 μM) and mezigdomide (IC50 ~0.03 μM) achieve sub-100 nM affinity [1]. PROTACs constructed with excessively high-affinity E3 ligase ligands are more susceptible to the hook effect—where binary complex saturation at supratherapeutic concentrations prevents ternary complex formation and reduces degradation efficiency [2]. The moderate CRBN affinity of thalidomide-based ligand-linker conjugates provides a wider concentration window for productive ternary complex formation before binary complex saturation occurs, making this compound a rational choice for PROTAC programs targeting proteins expressed at moderate to high cellular abundance.

CRBN binding affinity hook effect PROTAC

C4-Attached Oxyacetamide Linker Modulates Neosubstrate Degradation Compared to C5 and N-Imide Attachment Positions

The Bricelj et al. (2021) study demonstrated that linker attachment position on the thalidomide phthalimide ring differentially influences the ability of CRBN ligand-linker conjugates to induce degradation of endogenous neosubstrates IKZF1 and IKZF3 [1]. C4-attached conjugates displayed a distinct neosubstrate degradation profile compared to C5- or N-imide-attached analogs. This position-dependent modulation of neosubstrate degradation is critical because IKZF1/3 degradation represents both a desired anti-myeloma activity and an undesired off-target effect in PROTAC applications targeting non-hematological proteins. The C4 attachment position of the target compound provides a baseline neosubstrate degradation profile that can be characterized and accounted for in PROTAC selectivity assessment, whereas switching to a C5- or N-imide-attached conjugate unpredictably alters this profile [1].

neosubstrate degradation IKZF1/3 PROTAC selectivity

C6 Alkyl Linker Provides Intermediate Conformational Span Between CRBN and Target Protein Ligands Compared to Shorter C4 and Longer C8 Analogs

The C6 alkyl chain with an internal amide bond provides approximately 8–10 atoms of linear span from the thalidomide C4 oxygen to the terminal amine nitrogen, yielding a total linker trajectory of approximately 12–15 atoms when combined with the oxyacetamide moiety . Systematic linker length SAR studies across multiple PROTAC target classes have established that total linker lengths of 12–20+ atoms are generally optimal for productive ternary complex formation, with excessively short linkers (<8 atoms) causing steric clash and excessively long linkers (>25 atoms) introducing entropic penalties that reduce degradation efficiency [1][2]. The C4 analog (Thalidomide-O-amido-C4-NH2) shortens the alkyl portion by two methylene units, reducing the total span by approximately 2.5 Å, while the C8 analog extends it by a similar increment. The C6 variant occupies the middle ground of this continuum, offering a starting linker length that supports ternary complex formation for target proteins with中等-sized CRBN-to-ligand distances.

linker length ternary complex PROTAC optimization

Optimal Application Scenarios for Thalidomide-O-amido-C6-NH2 TFA in PROTAC Research and Degrader Development


Primary CRBN-Recruiting Building Block for de novo PROTAC Library Synthesis

The compound's ≥105.5 mg/mL DMSO solubility and terminal primary amine enable direct, high-yield amide coupling to diverse carboxyl-containing target-protein ligands using standard HATU/EDCI chemistry without requiring linker pre-functionalization. The C6 alkyl spacer provides sufficient reach for initial ternary complex screening across a broad range of target proteins, while the TFA salt form ensures reproducible solution handling during automated library synthesis. Researchers constructing PROTAC libraries against novel targets benefit from the compound's intermediate linker length, which positions initial constructs within the empirically determined 12–20 atom optimal range for ternary complex formation [1]. The moderate CRBN binding affinity of the thalidomide scaffold (~3–10 μM IC50) provides a wide concentration window for screening before hook-effect artifacts emerge [2].

Stability-Critical Degrader Programs Requiring Extended Cellular Incubation

PROTAC mechanism-of-action studies requiring 24–72 hour compound incubation in complete cell culture medium (pH 7.4, 37 °C) benefit from the C4-attached oxyacetamide linker architecture, which Bricelj et al. (2021) classify among the most hydrolytically stable thalidomide-linker conjugate classes [3]. In contrast to carboxamide- and alkynyl-linked conjugates that undergo >90% degradation within 24 hours at pH 7.4, C4-amino conjugates retain structural integrity over extended incubation periods [3]. This stability is particularly relevant for PROTACs targeting long-lived proteins (t½ > 12 hours) where sustained intracellular degrader concentrations are required to achieve Dmax. The TFA salt form further contributes to storage stability, with vendor specifications indicating ≥3 years powder stability at -20 °C and 6 months in anhydrous DMSO at -80 °C .

Baseline Comparator for Linker Length and Chemistry Optimization Campaigns

As an amide-containing C6 linker conjugate, this compound serves as an ideal baseline comparator in systematic linker SAR studies. Researchers can benchmark degradation potency (DC50), maximal degradation (Dmax), and cellular permeability against both shorter (C4) and longer (C8) alkyl variants, as well as against PEG-based and ester-substituted linker analogs [4][1]. The well-characterized solubility (≥105.5 mg/mL DMSO), LogP (-0.1 for the free base form), and rotatable bond count (10) provide a defined physicochemical reference point . In linker optimization campaigns, the amide-to-ester substitution strategy validated by Klein et al. (2021) can be systematically explored using the amide-C6 construct as the starting point, with permeability gains of ester variants quantified against this baseline [4].

dTAG-System-Compatible Degrader Construction for Conditional Protein Knockdown

The thalidomide-C6-amine framework is validated in the dTAG degradation system (Nabet et al., 2018), where a thalidomide-based CRBN recruiter linked to an FKBP12F36V ligand achieves rapid, reversible target protein degradation in cells and in mice [5]. The dTAG-13 degrader demonstrates that C6-linked thalidomide conjugates support productive ternary complex formation with CRBN and achieve in vivo degradation of FKBP12F36V-tagged oncoproteins [5]. Researchers developing next-generation dTAG molecules or constructing custom degraders against FKBP12F36V-fusion proteins can use this building block as a direct synthetic precursor, leveraging the terminal amine for conjugation to AP1867 or analogous FKBP12F36V ligands. The TFA salt formulation ensures consistent reactivity in the final amide coupling step, minimizing batch-to-batch variability in degrader assembly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-C6-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.